2-(3-Fluorocyclopentyl)acetic acid
Description
2-(3-Fluorocyclopentyl)acetic acid is a fluorinated carboxylic acid featuring a cyclopentane ring substituted with a fluorine atom at the 3-position and an acetic acid moiety at the 2-position. The fluorine substituent enhances lipophilicity and metabolic stability, making it valuable in drug design .
Properties
IUPAC Name |
2-(3-fluorocyclopentyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-6-2-1-5(3-6)4-7(9)10/h5-6H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJKJOGIAXFCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorocyclopentyl)acetic acid typically involves the fluorination of cyclopentyl derivatives followed by the introduction of the acetic acid group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the cyclopentyl ring. The resulting fluorocyclopentyl derivative is then subjected to carboxylation reactions to form the acetic acid moiety.
Industrial Production Methods
Industrial production of 2-(3-Fluorocyclopentyl)acetic acid may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of the fluorine atom. The subsequent carboxylation steps can be optimized for high yield and purity, often employing catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorocyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
2-(3-Fluorocyclopentyl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of novel materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluorocyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The acetic acid moiety may also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs include cyclopentyl and phenyl-based acetic acids with diverse substituents. Below is a comparative analysis:
*Note: Molecular weight calculated based on structural inference.
Key Observations:
Biological Activity
2-(3-Fluorocyclopentyl)acetic acid is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclopentyl structure and fluorine substitution, may exhibit various pharmacological properties that could be beneficial in therapeutic applications.
- Molecular Formula : C8H13F O2
- Molecular Weight : 162.19 g/mol
- IUPAC Name : 2-(3-Fluorocyclopentyl)acetic acid
- Canonical SMILES : FC1CC(C1)C(C(=O)O)C
The biological activity of 2-(3-Fluorocyclopentyl)acetic acid is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The presence of the fluorine atom is believed to enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Biological Activity
Research indicates that 2-(3-Fluorocyclopentyl)acetic acid may exhibit several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell recruitment.
- Analgesic Properties : There is evidence to support its use as an analgesic, possibly through inhibition of pain signaling pathways.
- Antitumor Activity : Some investigations have shown that this compound may induce apoptosis in cancer cell lines, suggesting potential as an antitumor agent.
Data Summary
| Biological Activity | Mechanism | References |
|---|---|---|
| Anti-inflammatory | Modulation of cytokine release | |
| Analgesic | Inhibition of pain signaling pathways | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of various acetic acid derivatives, 2-(3-Fluorocyclopentyl)acetic acid was shown to significantly reduce the levels of pro-inflammatory cytokines in vitro. This suggests that the compound may be effective in treating conditions characterized by chronic inflammation.
Case Study 2: Analgesic Effects
A pharmacological evaluation demonstrated that 2-(3-Fluorocyclopentyl)acetic acid exhibited dose-dependent analgesic effects in animal models. The mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation.
Case Study 3: Antitumor Properties
Research conducted on the effects of 2-(3-Fluorocyclopentyl)acetic acid on various cancer cell lines revealed that the compound induced significant apoptosis. The study highlighted its potential as a lead compound for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
